5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorinated phenoxy group and an ethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-chloro-2-methylphenol with an appropriate triazole precursor. One common method involves the use of 4-chloro-2-methylphenol and ethyl 4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in alcohol solvents.
Substitution: Amines, thiols; reactions may require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a butyl group instead of an ethyl group.
4-chloro-2-methylphenol: A simpler compound with a similar chlorinated phenoxy group.
Uniqueness
5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of a triazole ring, chlorinated phenoxy group, and ethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)7-17-10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWLHFMBNXECJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390618 | |
Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-88-5 | |
Record name | 5-[(4-Chloro-2-methylphenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588673-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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